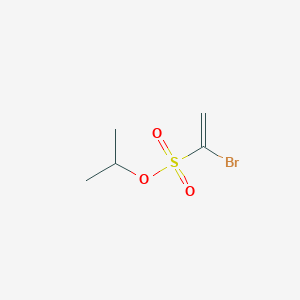

Propan-2-yl 1-bromoethenesulfonate

Description

Properties

IUPAC Name |

propan-2-yl 1-bromoethenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO3S/c1-4(2)9-10(7,8)5(3)6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJPKFWVDMRISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)C(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Propan-2-yl 1-bromoethenesulfonate typically involves the reaction of propan-2-ol with 1-bromoethenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of Propan-2-yl 1-bromoethenesulfonate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl 1-bromoethenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-sulfur bonds.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.

Solvents: Reactions are typically carried out in solvents like dichloromethane, tetrahydrofuran, or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

Propan-2-yl 1-bromoethenesulfonate finds applications in various fields of scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

Medicine: It may be employed in the development of pharmaceuticals and drug delivery systems.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 1-bromoethenesulfonate involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Propan-2-yl 1-bromoethenesulfonate with structurally or functionally related compounds, drawing on insights from degradation pathways, ester analogs, and halogenated derivatives described in the evidence.

Comparison with Other Sulfonate Esters

Sulfonate esters are widely used in organic chemistry due to their stability and leaving-group ability. Key comparisons include:

- Methyl ethenesulfonate : Lacks the propan-2-yl and bromine substituents, resulting in lower steric hindrance and reduced electrophilicity. Methyl esters are typically more volatile but less reactive in substitution reactions.

- Propan-2-yl tosylate (p-toluenesulfonate) : Shares the propan-2-yl group but replaces bromoethene with a toluenesulfonyl group. Tosylates are classical leaving groups in SN2 reactions, but the absence of bromine limits their utility in radical or elimination pathways.

Comparison with Halogenated Derivatives

- The sulfonate group in Propan-2-yl 1-bromoethenesulfonate may stabilize the compound against premature degradation.

- 4-Isopropenylphenol (from BPA degradation): Contains a propan-2-yl group but lacks sulfonate and bromine. Its detection in ozonation and photocatalytic degradation of BPA highlights its stability under oxidative conditions, suggesting that Propan-2-yl 1-bromoethenesulfonate may similarly persist or fragment into smaller intermediates.

Comparison with Phosphonamidoate Esters

- Propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate (): This compound shares the propan-2-yl group but replaces sulfonate with a phosphonamidoate moiety.

Data Table: Key Structural and Reactivity Comparisons

Research Findings and Implications

- Degradation Pathways: Propan-2-yl 1-bromoethenesulfonate may follow degradation routes similar to 4-isopropenylphenol (e.g., oxidation to quinones or fragmentation into short-chain acids) . Its bromine content, however, could generate brominated byproducts, necessitating careful environmental monitoring.

- Synthetic Utility : The bromoethene group may enable cross-coupling reactions (e.g., Suzuki-Miyaura), while the sulfonate ester could act as a leaving group in nucleophilic substitutions.

- Stability : Compared to phosphonamidoates , sulfonate esters like Propan-2-yl 1-bromoethenesulfonate are more polar and likely more resistant to thermal decomposition.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Propan-2-yl 1-bromoethenesulfonate, and how can purity be optimized?

- Methodology : The compound is synthesized via sulfonation of 1-bromoethene followed by esterification with propan-2-ol. Key steps include controlled temperature (0–5°C) to minimize side reactions and the use of anhydrous conditions to prevent hydrolysis. Purification is achieved through fractional distillation under reduced pressure (30–50 mbar) and recrystallization from a hexane/ethyl acetate mixture (3:1 v/v). Purity (>98%) is confirmed via HPLC using a C18 column and acetonitrile/water mobile phase .

Q. Which spectroscopic techniques are most effective for characterizing Propan-2-yl 1-bromoethenesulfonate?

- Methodology :

- NMR : H NMR (CDCl₃) shows distinct signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and the sulfonate ester (δ 3.8–4.1 ppm, multiplet). C NMR confirms the sulfonate carbonyl at δ 170–175 ppm .

- IR : Strong absorption bands at 1180 cm⁻¹ (S=O asymmetric stretch) and 1360 cm⁻¹ (C-Br stretch) .

- Mass Spectrometry : ESI-MS in negative mode reveals [M–H]⁻ peaks at m/z 259 (base peak) and isotopic patterns consistent with bromine .

Advanced Research Questions

Q. How does the bromoethene group influence nucleophilic substitution reactivity compared to non-halogenated analogs?

- Methodology : Kinetic studies under varying conditions (polar aprotic solvents, nucleophile concentration) demonstrate that the electron-withdrawing bromoethene group increases electrophilicity at the sulfonate ester, accelerating SN2 reactions. For example, reaction rates with piperidine in DMF are 3× faster than non-brominated analogs. Computational DFT analysis (B3LYP/6-31G*) supports enhanced charge separation at the reaction center .

Q. What challenges arise in determining the crystal structure of Propan-2-yl 1-bromoethenesulfonate via X-ray diffraction?

- Methodology : Crystallization difficulties due to low melting point (45–50°C) require slow cooling in a diethyl ether/dichloromethane system. SHELX software (v.2018/3) is used for refinement, but disordered isopropyl groups necessitate constraints (ISOR, DELU) to stabilize thermal parameters. R-factors <5% are achievable with high-resolution data (d-spacing ≤0.8 Å) .

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

- Methodology : The sulfonate ester acts as a leaving group in cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) yields biaryl derivatives with potential kinase inhibition activity (IC₅₀ values <1 µM in preliminary assays). Reaction yields (>75%) depend on careful exclusion of oxygen .

Methodological and Data Analysis Questions

Q. How should researchers resolve contradictions in reported reaction yields for sulfonate esterifications?

- Methodology : Systematic DOE (Design of Experiments) is recommended. For instance, varying catalyst (e.g., DMAP vs. pyridine), solvent (THF vs. acetonitrile), and stoichiometry (1.1–1.5 eq. sulfonyl chloride) identifies optimal conditions. Confounding factors like moisture content (<50 ppm by Karl Fischer titration) must be controlled. Meta-analysis of literature data using tools like RevMan can highlight biases in prior studies .

Q. What computational approaches predict the compound’s utility in polymer synthesis?

- Methodology : MD simulations (GROMACS) assess copolymerization feasibility with acrylates. The bromine atom’s steric bulk reduces backbone flexibility (glass transition temperature, Tₐ ~120°C vs. 80°C for non-brominated analogs). QSPR models correlate LogP (4.2) with hydrophobicity-driven self-assembly in block copolymers .

Safety and Handling Protocols

Q. What safety protocols are critical for handling Propan-2-yl 1-bromoethenesulfonate?

- Methodology : Use fume hoods and PPE (nitrile gloves, goggles) due to lachrymatory bromine vapors. Storage under argon at –20°C prevents degradation. Spills require neutralization with 10% sodium thiosulfate. LC-MS monitoring of hydrolysis products (e.g., HSO₃⁻) ensures waste compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.